(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Description
(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14ClNO3 and its molecular weight is 279.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been identified as potent inhibitors of human tissue-nonspecific alkaline phosphatase (h-tnap), human intestinal alkaline phosphatase (h-iap), human placental alkaline phosphatase (h-plap), and human germ cell alkaline phosphatase (h-gcap) . These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and embryonic development .
Mode of Action
It is likely that it interacts with its targets (such as the alkaline phosphatases mentioned above) by binding to their active sites, thereby inhibiting their enzymatic activity . This results in changes in the biochemical processes that these enzymes are involved in.
Biochemical Pathways
The inhibition of alkaline phosphatases can affect various biochemical pathways. For instance, the inhibition of h-TNAP can impact bone mineralization, leading to changes in bone density . Similarly, the inhibition of h-IAP and h-PLAP can affect lipid metabolism and embryonic development, respectively .
Pharmacokinetics
They are metabolized by various enzymes and excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. For instance, if it inhibits h-TNAP, it could potentially lead to changes in bone density . If it inhibits h-IAP or h-PLAP, it could affect lipid metabolism or embryonic development, respectively .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the activity of many drugs can be affected by the pH of the environment, which can influence the ionization state of the drug and its ability to interact with its targets . Similarly, temperature can affect the stability of the compound and its rate of metabolism .
Properties
IUPAC Name |
(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-19-10-6-5-9(15)11-7-3-2-4-8(7)12(14(17)18)16-13(10)11/h2-3,5-8,12,16H,4H2,1H3,(H,17,18)/t7-,8+,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAATJGDWAOIDJ-SXMVTHIZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C3C=CCC3C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)Cl)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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